molecular formula C10H8F6O2 B13695256 1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol

Cat. No.: B13695256
M. Wt: 274.16 g/mol
InChI Key: ZXMDOWGQAATFQD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a methoxyphenyl group attached to a propanol backbone. Its high polarity and thermal stability make it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the fluorination of a suitable precursor

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as Lewis acids are often employed to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to maintain consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its high polarity and stability.

    Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is used in the production of specialty polymers and as a component in advanced materials for electronics and nanotechnology.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

    Pathways Involved: It can modulate biochemical pathways by altering the conformation of proteins and affecting their activity. This makes it a valuable tool in the study of biochemical processes and drug development.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(2-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound shares the hexafluoroisopropanol backbone but lacks the methoxyphenyl group, making it less versatile in certain applications.

    1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol: Similar to the target compound but with the methoxy group in a different position, which can affect its reactivity and interactions.

    Hexafluoroisopropanol: A simpler compound with only the hexafluoroisopropanol structure, used primarily as a solvent in organic synthesis.

Properties

Molecular Formula

C10H8F6O2

Molecular Weight

274.16 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H8F6O2/c1-18-7-5-3-2-4-6(7)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3

InChI Key

ZXMDOWGQAATFQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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